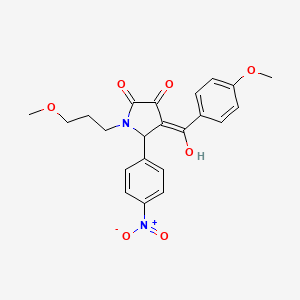![molecular formula C12H19NO3S B5303111 N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B5303111.png)
N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide, commonly known as DMSO2, is a chemical compound that has been extensively studied for its potential uses in scientific research. This compound is a derivative of dimethyl sulfoxide (DMSO), which has been used for decades as a solvent and cryoprotectant in various fields of research. DMSO2 has been shown to have unique properties that make it a promising candidate for a wide range of applications, including in the fields of biology, chemistry, and medicine.
Wirkmechanismus
The exact mechanism of action of N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 is not fully understood, but it is believed to act as an oxidizing agent, similar to other sulfoxides. N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 has been shown to react with various nucleophiles, such as thiols and amines, which may contribute to its biological activity.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory activity. N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 has also been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 is its ability to act as both a solvent and oxidizing agent, making it a versatile compound for use in a range of reactions. However, N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 can be difficult to handle due to its high reactivity and potential for toxicity. It is important to use caution when working with N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 and to follow proper safety protocols.
Zukünftige Richtungen
There are many potential future directions for research involving N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2. One promising area of research is the development of new synthetic methods for N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 and its potential applications in the fields of medicine and biology.
Synthesemethoden
The synthesis of N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 can be achieved through several methods, including the oxidation of N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide using various oxidants such as hydrogen peroxide, peracids, or persulfates. One of the most commonly used methods for N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 synthesis involves the reaction of N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide with chloramine-T in the presence of a base, such as sodium bicarbonate or potassium carbonate. This method has been shown to yield high purity and yield of N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 is in the field of organic synthesis, where it has been used as a solvent and oxidant in a range of reactions. N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 has also been shown to have potential applications in the field of medicinal chemistry, where it has been studied for its potential as an anti-inflammatory and analgesic agent.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethylphenoxy)propan-2-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-9-5-6-12(7-10(9)2)16-8-11(3)13-17(4,14)15/h5-7,11,13H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBPLZKWJISWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(C)NS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethylphenoxy)propan-2-yl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(methylsulfonyl)-1,4-diazepan-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5303031.png)
![1-{2-[(dimethylamino)methyl]benzoyl}-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5303036.png)
![N'-ethyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5303041.png)
![N-{2-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5303046.png)


![N-methyl-N-(2-{[2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5303063.png)
![1-(4-fluorobenzyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5303064.png)
![N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide](/img/structure/B5303071.png)
![N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea](/img/structure/B5303080.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B5303099.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[4-(methoxymethyl)-5-methyl-3-isoxazolyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5303117.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B5303121.png)
![methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate](/img/structure/B5303134.png)